molecular formula C24H20N4O4 B2403415 2-amino-N-(2,3-dimethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide CAS No. 903279-58-3

2-amino-N-(2,3-dimethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide

Cat. No.: B2403415
CAS No.: 903279-58-3
M. Wt: 428.448
InChI Key: CRIHOCYRHTZXDN-UHFFFAOYSA-N
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Description

2-amino-N-(2,3-dimethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is a complex organic compound that belongs to the indolizine family. This compound is characterized by its unique structure, which includes an indolizine core, a nitrobenzoyl group, and an amino group attached to a dimethylphenyl ring. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2,3-dimethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indolizine core, followed by the introduction of the nitrobenzoyl group and the amino group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as crystallization, distillation, and chromatography to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2,3-dimethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for controlling the reaction pathways and outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of substituted indolizine compounds.

Scientific Research Applications

2-amino-N-(2,3-dimethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide has several applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in biological assays to investigate its effects on cellular processes and pathways.

    Medicine: The compound’s potential therapeutic properties are explored in drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-N-(2,3-dimethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating biological activities and pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and side effects.

Comparison with Similar Compounds

Similar Compounds

    2-amino-N-(2,3-dimethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide: shares similarities with other indolizine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-amino-N-(2,3-dimethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4/c1-14-7-5-10-18(15(14)2)26-24(30)20-19-11-3-4-12-27(19)22(21(20)25)23(29)16-8-6-9-17(13-16)28(31)32/h3-13H,25H2,1-2H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIHOCYRHTZXDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=CC=C4)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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